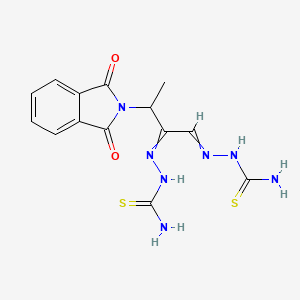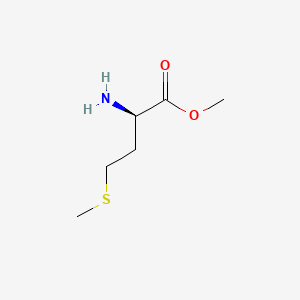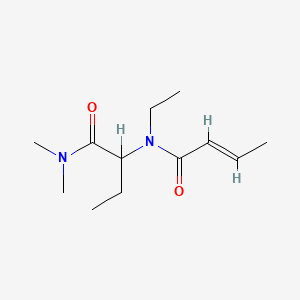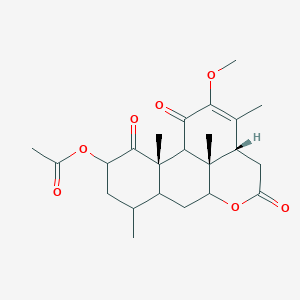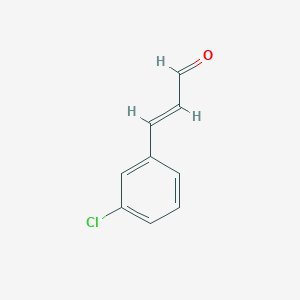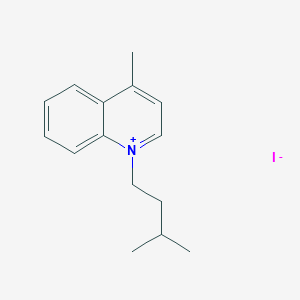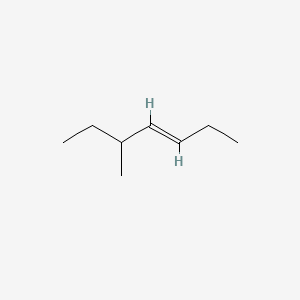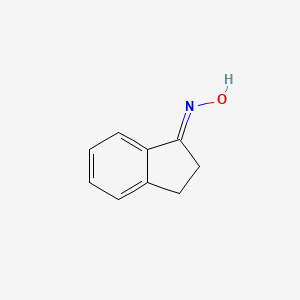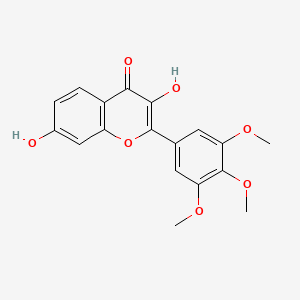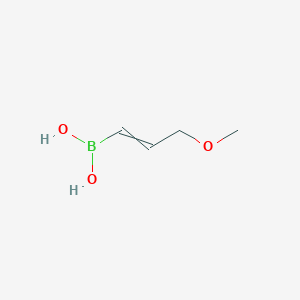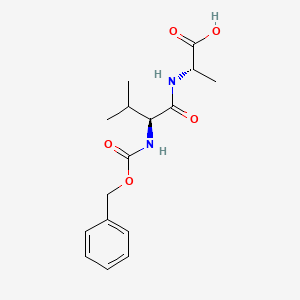
Z-Val-ala-OH
Vue d'ensemble
Description
Applications De Recherche Scientifique
Z-Val-ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: It is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of peptide-based drugs and as a tool for studying disease mechanisms.
Mécanisme D'action
Target of Action
Z-Val-ala-OH, also known as Carbobenzoxy-L-valyl-L-alanine, is a dipeptide derivative of the amino acids valine and alanine
Mode of Action
Dipeptides can interact with various enzymes, receptors, and transporters in the body, influencing their function and potentially leading to various physiological changes .
Biochemical Pathways
Given that it is a derivative of the amino acids valine and alanine, it may be involved in the metabolic pathways of these amino acids .
Pharmacokinetics
Its solubility in dmso is reported to be 100 mg/ml , which may influence its bioavailability.
Result of Action
As a dipeptide derivative, it may have various effects depending on its specific targets and the nature of its interactions with these targets .
Action Environment
It is known that the compound is stable for up to 3 years at -20°c and for up to 2 years at 4°c .
Analyse Biochimique
Biochemical Properties
Z-Val-ala-OH plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein synthesis. It interacts with various enzymes, including proteases and peptidases, which are responsible for breaking down proteins into smaller peptides and amino acids. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, inhibiting its activity and thus providing insights into enzyme function and regulation .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by modulating the activity of specific enzymes and proteins involved in these processes. For example, this compound has been found to inhibit the activity of certain caspases, which are enzymes involved in apoptosis or programmed cell death. This inhibition can lead to changes in cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, such as caspases, preventing their activity and thereby inhibiting apoptosis. This binding interaction is crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable when stored at low temperatures, but its activity can decrease over time if not stored properly. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and changes in cell behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular processes and potential damage to tissues. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can affect metabolic flux and metabolite levels by inhibiting specific enzymes involved in amino acid metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential impact on overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The transport and distribution of this compound are critical for understanding its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how this compound exerts its effects at the cellular level and for developing targeted therapeutic strategies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Z-Val-ala-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the use of Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids . The synthesis begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Boc or Fmoc groups are removed using specific reagents, and the peptide chain is elongated step-by-step .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve automated peptide synthesizers that facilitate the rapid and efficient production of peptides. These synthesizers use similar SPPS techniques but are optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Val-ala-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbobenzoxy-L-valine (Z-Val-OH): A similar compound that contains valine but lacks the alanine residue.
Carbobenzoxy-L-alanine (Z-Ala-OH): A similar compound that contains alanine but lacks the valine residue.
Uniqueness
Z-Val-ala-OH is unique due to its specific combination of valine and alanine residues, which allows it to interact with a distinct set of molecular targets and exhibit unique biochemical properties .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-10(2)13(14(19)17-11(3)15(20)21)18-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQLNJPBTLIYNW-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24787-89-1 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24787-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


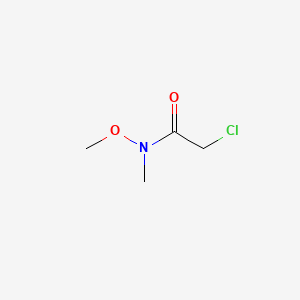
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)
